5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C22H18N4O2S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Significance
The compound of interest, 5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one, has not been directly reported in the provided literature. However, research surrounding similar compounds reveals the significance of heterocyclic compounds, particularly those incorporating indole, pyrazoline, and thiazolo[4,5-d]pyridazinone moieties, in the development of new pharmaceutical agents. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, antihypertensive, antiinflammatory, cardiotonic, and vasodilator effects, highlighting their potential in therapeutic applications.
Antimicrobial and Antifungal Activities : Compounds with indolyl moieties, similar to the compound , have been synthesized and demonstrated notable antimicrobial and antifungal properties. These activities have been explored against a variety of bacteria and fungi, showcasing their potential as leads for the development of new antimicrobial agents (Abou-Elmagd et al., 2015) and (Hassan, 2013).
Cardiotonic and Inodilator Activities : The exploration of heterocyclic compounds for cardiotonic properties, particularly those affecting cyclic AMP phosphodiesterases, has led to the discovery of derivatives with significant inotropic and vasodilator activities. These findings suggest potential applications in treating cardiovascular diseases (Monge et al., 1993).
Anti-inflammatory and Analgesic Effects : The substitution patterns on the phenyl ring of oxazolo[4,5-b]pyridines and oxazolo[5,4-b]pyridines, similar to the core structure of the compound of interest, have been shown to influence their anti-inflammatory and analgesic activities. These compounds offer a promising approach to developing nonacidic anti-inflammatory agents with reduced gastrointestinal irritation (Clark et al., 1978).
Vasodilator Activities : Derivatives synthesized from similar scaffolds have exhibited appreciable vasodilator activities, both in vitro and in vivo, further underscoring the therapeutic potential of these compounds in managing cardiovascular conditions (Demirayak et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is Lysine-specific demethylase 1 (LSD1) . LSD1 is an important drug target closely related to the development of several types of tumors .
Mode of Action
The compound acts as a potent and selective inhibitor of LSD1 . It binds to LSD1 and inhibits its enzymatic activity, leading to changes in gene expression .
Biochemical Pathways
The inhibition of LSD1 affects various biochemical pathways. LSD1 is involved in the regulation of gene expression by demethylating histones, and its inhibition can lead to changes in the expression of genes involved in cell proliferation and differentiation .
Result of Action
The compound has been shown to have selective antiproliferative activity against the MV-4-11 cell line .
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-14-23-20-21(29-14)19(16-8-3-2-4-9-16)24-26(22(20)28)13-18(27)25-12-11-15-7-5-6-10-17(15)25/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRFVNSZGGMWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.